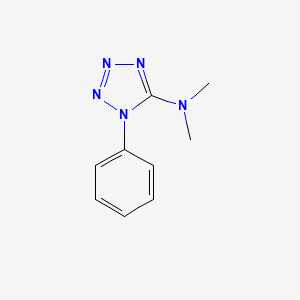

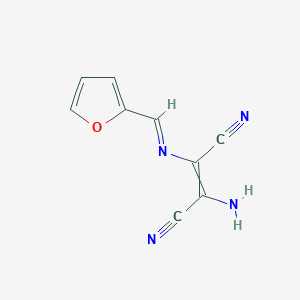

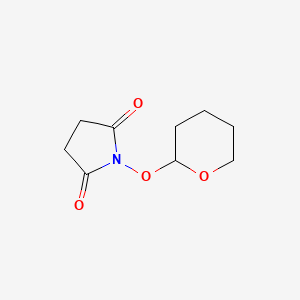

6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Marine Alkaloids

6,7-Dimethoxy-4-methylquinoline has been transformed into an intermediate used for synthesizing marine alkaloids damirone A and damirone B. This synthesis highlights the compound's role in the generation of complex molecular structures found in marine organisms (Roberts et al., 1994).

Vasodilator and Antihypertensive Agent

A series of derivatives including 6,7-dimethoxyisoquinoline diones were synthesized and tested for their blood pressure-lowering properties. The 2-(mesitylimino)-3-methyl analogue, trequinsin, was identified as a potent antihypertensive agent and displayed a profile characteristic of an arteriolar dilator (Lal et al., 1984).

Intermediate for Drug Synthesis

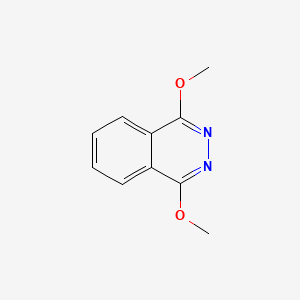

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a derivative of 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione, has been utilized as a key intermediate in the synthesis of drugs such as Prazosin, Bunazosin, and Doxazosin. This highlights its importance in pharmaceutical manufacturing processes (Patil et al., 2008) (Mizuno et al., 2007).

Inhibitor of HIV-1 Integrase and RNase H

6,7-Dimethoxyisoquinoline diones have been investigated as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These compounds show potential for antiviral activities against HIV-1 (Billamboz et al., 2011).

Tautomeric Conversions and Molecular Structure

Studies have been conducted on the tautomeric conversions and molecular structure of 6,7-dimethoxyisoquinoline diones. These studies help in understanding the chemical behavior and properties of such compounds (Davydov et al., 1995).

Fibrinolytic Action

6,7-Dimethoxyisoquinoline derivatives have been tested for their action on the fibrinolytic system, showing effectiveness in vivo. This suggests their potential application in managing blood clotting disorders (Markwardt et al., 1973).

Application in Organic Light-Emitting Diodes (OLEDs)

Benzoisoquinoline-1,3-dione derivatives have been used as electron acceptors in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters, highlighting their application in the development of OLEDs (Yun & Lee, 2017).

Anticonvulsant Effects

Certain 6,7-dimethoxyisoquinoline derivatives have shown anticonvulsant effects in animal models of epilepsy. This presents a potential avenue for developing new anticonvulsant medications (Gitto et al., 2010).

Blocking Hepatitis B Virus Replication

A 6,7-dimethoxyisoquinoline dione derivative was found effective in blocking Hepatitis B virus replication by inhibiting the viral ribonuclease H activity, suggesting its potential as a therapeutic agent against Hepatitis B (Cai et al., 2014).

Pesticidal Activities

Studies on 6,7-dimethoxyisoquinoline derivatives have explored their potential as pesticides, indicating their application in agricultural pest management (Pyrko, 2022).

Propiedades

IUPAC Name |

6,7-dimethoxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-8-3-6-4-10(13)12-11(14)7(6)5-9(8)16-2/h3,5H,4H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVAUSVXSGDYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)NC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578105 | |

| Record name | 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63177-14-0 | |

| Record name | 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3060594.png)

![3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B3060603.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid](/img/structure/B3060608.png)

![N-[4-(4-Chlorobutanoyl)phenyl]acetamide](/img/structure/B3060612.png)